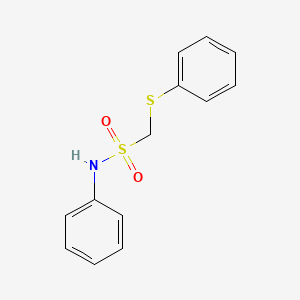
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolium salts, which are known for their diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the cyclopropyl and methylsulfanyl groups, and finally, the quaternization to form the triazolium salt. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolium ring can be reduced under specific conditions to yield the corresponding triazoline.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, potassium bromide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Triazoline derivatives.
Substitution: Corresponding halide salts.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolium core. The cyclopropyl and methylsulfanyl groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazine
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazole
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazolium chloride
Uniqueness
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to its specific combination of functional groups and the presence of the triazolium core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
56734-95-3 |
|---|---|
Molecular Formula |
C18H20IN3S |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
5-cyclopropyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C18H19N3S.HI/c1-22-18-19-21(16-10-6-3-7-11-16)17(14-12-13-14)20(18)15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H |
InChI Key |
YBIBJMDWAFRMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=N[NH+](C(N1C2=CC=CC=C2)C3CC3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


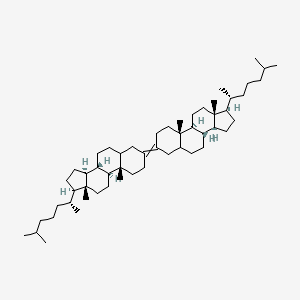

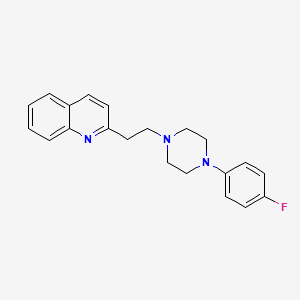

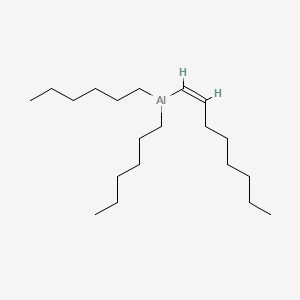
-lambda~5~-phosphane](/img/structure/B14623461.png)


![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
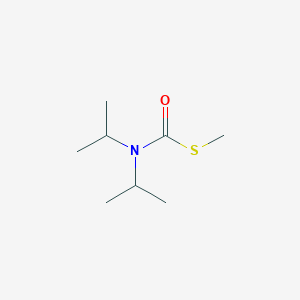
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
